3-Iodo-4-methylfuran
Overview
Description
3-Iodo-4-methylfuran is an organic compound with the molecular formula C5H5IOThe presence of an iodine atom and a methyl group on the furan ring makes this compound particularly interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methylfuran can be achieved through several methods. One common approach involves the iodination of 4-methylfuran using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding 4-methylfuran.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of furanones and other oxygenated derivatives.
Reduction: Production of 4-methylfuran.
Substitution: Generation of various substituted furans depending on the nucleophile used.
Scientific Research Applications
3-Iodo-4-methylfuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.
Medicine: Research into potential pharmaceutical applications, including antimicrobial and anticancer properties, is ongoing.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 3-Iodo-4-methylfuran involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. Additionally, the furan ring’s aromatic nature allows for π-π interactions with other aromatic systems, facilitating its incorporation into larger molecular structures .
Comparison with Similar Compounds
- 3-Iodo-2-methylfuran
- 3-Iodo-5-methylfuran
- 4-Iodo-2-methylfuran
Comparison: 3-Iodo-4-methylfuran is unique due to the specific positioning of the iodine and methyl groups on the furan ring. This arrangement affects its chemical reactivity and physical properties, making it distinct from other iodinated furans. For instance, the position of the iodine atom can influence the compound’s ability to undergo substitution reactions, while the methyl group can affect its steric and electronic properties .
Properties
IUPAC Name |
3-iodo-4-methylfuran | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IO/c1-4-2-7-3-5(4)6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIDRBHDTSITDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107658-18-4 | |
Record name | 3-iodo-4-methylfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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